molecular formula C20H24O4 B7753021 2-(2-tert-Butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone, AldrichCPR

2-(2-tert-Butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone, AldrichCPR

Cat. No.: B7753021
M. Wt: 328.4 g/mol
InChI Key: BOVKJFXWZNMQGL-UHFFFAOYSA-N
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Description

This compound features a central ethanone backbone with a 2,4-dihydroxyphenyl group at position 1 and a 2-tert-butyl-4-ethylphenoxy substituent at position 2. The tert-butyl group introduces steric bulk, while the ethyl group enhances hydrophobicity. The dihydroxyphenyl moiety enables hydrogen bonding and redox activity, making it relevant in antioxidant or pharmaceutical applications .

Properties

IUPAC Name

2-(2-tert-butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-5-13-6-9-19(16(10-13)20(2,3)4)24-12-18(23)15-8-7-14(21)11-17(15)22/h6-11,21-22H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVKJFXWZNMQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation

The dihydroxyacetophenone core is synthesized via Friedel-Crafts acylation of resorcinol (1,3-dihydroxybenzene) using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.

Procedure :

  • Resorcinol (0.1 mol) is reacted with acetic anhydride (0.12 mol) in glacial acetic acid (20 mL) containing anhydrous zinc chloride (0.27 mol) at 150°C for 20 minutes.

  • The mixture is quenched in ice, filtered, and crystallized from hot water.

Yield : 90%
Characterization :

  • MP : 143°C

  • FTIR (cm⁻¹) : 2964 (C-H), 1665 (C=O), 1600 (aromatic C=C).

Alkylation of Phenolic Intermediates

tert-Butyl and Ethyl Group Introduction

The tert-butyl and ethyl substituents are introduced via nucleophilic aromatic substitution or alkylation.

Example Protocol :

  • Substrate : 2,4-dihydroxyacetophenone (0.01 mol).

  • Reagents : tert-Butyl bromide (1.4 eq), ethyl iodide (1.4 eq), Cs₂CO₃ (1.4 eq).

  • Conditions : DMF, 25°C, 12 hours.

Yield : 98% (for analogous tert-butyl bromomethylbenzoate coupling).

Etherification via Williamson Synthesis

The final ether bond is formed using a Williamson ether synthesis between the phenolic oxygen of 1-(2,4-dihydroxyphenyl)ethanone and a brominated tert-butyl-4-ethylbenzene derivative.

Large-Scale Protocol

Procedure :

  • Base Activation : 1-(2,4-dihydroxyphenyl)ethanone (0.34 mol) is dissolved in DMF (900 mL) with Cs₂CO₃ (0.48 mol) and stirred for 5 minutes.

  • Electrophile Addition : tert-Butyl 4-(bromomethyl)benzoate (0.48 mol) is added, and the slurry is stirred for 30 minutes.

  • Workup : The mixture is diluted with water (450 mL), filtered, and washed with DMF:H₂O (2:1).

Yield : 98%
Purity : >99% (HPLC)

Alternative Conditions with NaH

Procedure :

  • NaH (60% dispersion, 9.49 mmol) is added to 1-(2,4-dihydroxyphenyl)ethanone (8.63 mmol) in DMF at 0°C.

  • tert-Butyl 4-(bromomethyl)benzoate (9.49 mmol) is added, and the mixture is stirred overnight.

Yield : 34.5%

Optimization and Comparative Analysis

ParameterCs₂CO₃ MethodNaH Method
Solvent DMFDMF
Temperature 25°C0°C → 25°C
Reaction Time 30 minutes12 hours
Yield 98%34.5%
Purity (HPLC) 99%Not reported

The Cs₂CO₃ method is superior due to faster kinetics and higher yields, attributed to its strong base strength and compatibility with DMF.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : δ 8.94 (d, 1H), 8.71 (s, 1H), 7.83 (d, 2H), 5.26 (s, 2H), 1.49 (s, 9H).

  • MS (ESI) : m/z 372 [M+H]⁺.

Purity Assessment

  • HPLC : YMC Pack Pro C18 column, 0.05% TFA in CH₃CN/H₂O gradient, retention time 2.90 minutes.

Challenges and Mitigation Strategies

  • Regioselectivity : Competitive alkylation at multiple phenolic -OH groups is minimized using bulky bases (e.g., Cs₂CO₃) and controlled stoichiometry.

  • Side Reactions : Over-alkylation is avoided by maintaining low temperatures (0–25°C) and short reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-Butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Esters, ethers, or other substituted products.

Scientific Research Applications

Organic Synthesis

AldrichCPR serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form quinones.
  • Reduction : The ketone group can be reduced to an alcohol using reagents like sodium borohydride.
  • Substitution Reactions : The phenoxy group can undergo nucleophilic substitutions, making it versatile for synthesizing other compounds .

Biological Studies

Research indicates potential applications in biological systems:

  • Enzyme Interaction Studies : AldrichCPR may be used to investigate enzyme inhibition mechanisms due to its phenolic groups that can interact with various enzymes.
  • Therapeutic Investigations : Preliminary studies suggest it may possess anti-inflammatory and anticancer properties, warranting further exploration for therapeutic applications .

Material Science

In material science, AldrichCPR is explored for its role in developing advanced materials. Its stability and reactivity can be harnessed in creating polymers or composites with enhanced properties.

Case Study 1: Antioxidant Properties

A study conducted on the antioxidant capabilities of phenolic compounds indicated that derivatives of AldrichCPR exhibited significant free radical scavenging activities. This suggests potential applications in food preservation and cosmetic formulations where oxidative stability is crucial .

Case Study 2: Drug Development

Research focusing on the anticancer potential of phenolic compounds highlighted that AldrichCPR demonstrated cytotoxic effects against various cancer cell lines. This positions the compound as a candidate for further drug development aimed at cancer therapy .

Mechanism of Action

The mechanism of action of 2-(2-tert-Butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The phenolic hydroxyl groups can participate in hydrogen bonding or other interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogs in the AldrichCPR Catalog

Compound 1 : 1-(2,4-Dihydroxyphenyl)-3-(4-ethylphenoxy)-1-propanone (C₁₇H₁₈O₄; MW 286.32)
  • Key Differences: Backbone: Propanone (3-carbon ketone) vs. ethanone (2-carbon ketone). Substituents: Lacks the tert-butyl group; ethyl is on the phenoxy ring. Implications: The longer ketone chain may alter conformational flexibility and solubility. Reduced steric hindrance compared to the target compound could increase metabolic susceptibility .
Compound 2 : 1-(2,4-Dihydroxy-phenyl)-2-(4-propyl-phenoxy)-ethanone (C₁₇H₁₈O₄; MW 286.32)
  • Key Differences: Substituents: Propyl group instead of tert-butyl/ethyl combination.
Compound 3 : (2E)-1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one (C₁₅H₁₂O₃; MW 240.26)
  • Key Differences: Structure: α,β-unsaturated ketone (propenone) with conjugated hydroxyphenyl groups. Implications: The planar conjugated system enables UV absorption and reactivity in Michael addition or cyclization reactions, unlike the saturated ethanone backbone of the target compound .
Compound 4 : 1-(4-Hydroxyphenyl)-1-hexanone (C₁₂H₁₆O₂; MW 192.26)
  • Key Differences: Backbone: Aliphatic hexanone chain vs. aromatic ethanone. Substituents: Single para-hydroxyphenyl group. Implications: Increased hydrophobicity due to the aliphatic chain may enhance membrane permeability but reduce aqueous solubility .

Comparative Analysis Table

Property Target Compound Compound 1 (Propanone) Compound 2 (Propyl-phenoxy) Compound 3 (Propenone) Compound 4 (Hexanone)
Molecular Weight Not explicitly listed 286.32 286.32 240.26 192.26
Key Functional Groups 2,4-Dihydroxyphenyl, tert-butyl 2,4-Dihydroxyphenyl, ethyl 2,4-Dihydroxyphenyl, propyl Conjugated dihydroxyphenyl Aliphatic chain, hydroxyphenyl
Steric Effects High (tert-butyl) Moderate (ethyl) Low (propyl) Minimal Minimal
Hydrogen Bonding Strong (two -OH groups) Strong (two -OH groups) Strong (two -OH groups) Moderate (two -OH groups) Weak (one -OH group)
Lipophilicity (LogP) High (tert-butyl, ethyl) Moderate (ethyl) High (propyl) Moderate (conjugated system) Very high (aliphatic chain)
Potential Applications Antioxidants, enzyme inhibitors Drug intermediates Surfactants, agrochemicals UV stabilizers, photochemistry Lipid-based formulations

Target Compound

  • Antioxidant Activity : The 2,4-dihydroxyphenyl group facilitates radical scavenging via hydrogen donation. The tert-butyl group enhances stability against oxidation, making it suitable for long-term storage in pharmaceutical formulations .
  • Drug Design : Steric bulk from tert-butyl may reduce metabolic degradation, improving bioavailability in drug candidates .

Structural Analogs

  • Compound 1 (Propanone): The elongated ketone backbone may improve solubility in polar solvents, favoring use in liquid formulations .
  • Compound 3 (Propenone): Conjugation enables applications in photodynamic therapy or as a UV absorber in polymers .
  • Compound 4 (Hexanone): High lipophilicity suggests utility in topical drug delivery or cosmetic emulsions .

Biological Activity

2-(2-tert-Butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone, commonly referred to as AldrichCPR, is a phenoxy ketone derivative that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups that may confer specific pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.

Chemical Structure and Properties

  • IUPAC Name : 2-(2-tert-butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone
  • Molecular Formula : C20H24O4
  • Molecular Weight : 328.40 g/mol
  • CAS Number : Not specified

The compound consists of a phenolic moiety and an ethanone group, which are key to its biological activity. The presence of the tert-butyl and ethyl groups contributes to its lipophilicity, potentially influencing its interaction with biological membranes.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds structurally similar to AldrichCPR. For instance, derivatives of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer) cells. These compounds inhibited cell proliferation in a concentration-dependent manner without affecting normal cells .

The mechanism underlying the anticancer activity often involves:

  • Induction of cell cycle arrest.
  • Modulation of key regulatory proteins such as cyclin D1.
  • Activation of signaling pathways like p38 MAPK, which is crucial for cellular stress responses and apoptosis .

Enzyme Inhibition

AldrichCPR may also exhibit enzyme inhibition properties. Similar phenolic compounds have been studied for their ability to inhibit enzymes such as butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies suggest that modifications to the phenolic structure can enhance inhibitory potency against BChE .

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. AldrichCPR's structure suggests it may scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cancer and cardiovascular disorders.

Study 1: Antiproliferative Effects

In a comparative study on various phenolic compounds, AldrichCPR was evaluated alongside other derivatives for its ability to inhibit cancer cell proliferation. Results indicated that at concentrations above 50 µM, AldrichCPR significantly reduced the viability of cancer cells while maintaining low toxicity towards normal fibroblasts .

Study 2: Enzyme Interaction

Another study focused on the interaction of AldrichCPR with BChE. The findings suggested that the compound could effectively inhibit BChE activity in vitro, with IC50 values comparable to established inhibitors. This positions AldrichCPR as a potential lead compound for further development in therapeutic applications targeting cholinergic dysfunction .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Activity
2-(2-tert-butyl-4-methoxyphenoxy)-1-(2,4-dihydroxyphenyl)ethanonePhenoxy ketoneAnticancer
2-(2-tert-butyl-4-methoxyphenoxy)-1-(2,4-dihydroxyphenyl)acetic acidPhenoxy acidAntioxidant
1-(2,4-dihydroxyphenyl)-1-ethanone hydrazoneHydrazone derivativeEnzyme inhibition

This table illustrates the diversity in biological activity among structurally similar compounds. Each variant exhibits unique properties that can be leveraged for different therapeutic targets.

Q & A

How can researchers confirm the identity and purity of 2-(2-tert-Butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone without vendor-provided analytical data?

Level: Basic
Methodological Answer:
Due to the lack of analytical data from Sigma-Aldrich (as stated in their terms ), researchers must independently verify identity and purity. A multi-technique approach is recommended:

  • Structural Confirmation:
    • NMR Spectroscopy: Compare experimental 1H^1 \text{H}- and 13C^{13} \text{C}-NMR spectra with computational predictions (e.g., density functional theory, DFT).
    • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to validate the molecular formula (C21H26O4\text{C}_{21}\text{H}_{26}\text{O}_4).
  • Purity Assessment:
    • HPLC/GC: Employ reverse-phase HPLC with UV detection or gas chromatography (GC) to assess chromatographic purity.
    • Elemental Analysis: Compare measured C, H, and O percentages with theoretical values.
  • Cross-Validation: Cross-reference with structural analogs (e.g., ’s 2-chloro-1-(4-ethylphenyl)ethanone) for functional group behavior .

What storage conditions are recommended to maintain the stability of this compound during long-term research use?

Level: Basic
Methodological Answer:
The compound’s phenolic and ketone groups may make it sensitive to oxidation and humidity. Recommended practices include:

  • Temperature: Store at 20C-20^\circ \text{C} in amber vials to prevent photodegradation.
  • Atmosphere: Use inert gas (argon or nitrogen) purging for solutions to minimize oxidation.
  • Desiccation: Keep solid samples in a vacuum-sealed container with desiccants (e.g., silica gel).
  • Stability Monitoring: Conduct periodic HPLC analysis to detect degradation products, especially under varying pH conditions .

How can researchers design experiments to investigate the reactivity of the dihydroxyphenyl moiety under varying conditions?

Level: Advanced
Methodological Answer:
The 2,4-dihydroxyphenyl group is prone to oxidation and chelation. Experimental design considerations:

  • pH-Dependent Reactivity:
    • Perform kinetic studies in buffered solutions (pH 2–12) using UV-Vis spectroscopy to track absorbance changes.
    • Use cyclic voltammetry to assess redox behavior.
  • Metal Chelation:
    • Titrate the compound with metal ions (e.g., Fe3+^{3+}, Cu2+^{2+}) and monitor via spectrophotometry or isothermal titration calorimetry (ITC).
  • Derivatization:
    • Acetylate hydroxyl groups to evaluate steric/electronic effects on reactivity. Compare with analogs like 2-hydroxyanthraquinone derivatives ( ) .

How should discrepancies between theoretical and observed spectroscopic data be resolved?

Level: Advanced
Methodological Answer:
Data contradictions often arise from conformational flexibility or impurities. Strategies include:

  • Computational Modeling:
    • Simulate NMR/MS data using software (e.g., Gaussian, ACD/Labs) to account for stereoelectronic effects.
  • Isolation of Impurities:
    • Use preparative HPLC to isolate minor components and characterize them via tandem MS or 2D NMR (e.g., HSQC, HMBC).
  • Dynamic Effects:
    • Variable-temperature NMR can reveal rotameric equilibria in the tert-butyl or ethoxy groups (see ’s 3D structure) .

What strategies can optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

Level: Advanced
Methodological Answer:
Focus on modifying the phenoxy or ethanone moieties:

  • Phenoxy Substitutions:
    • Replace the tert-butyl group with other alkyl/aryl groups via Ullmann or Buchwald-Hartwig coupling.
  • Ethanone Modifications:
    • Convert the ketone to oximes or hydrazones (e.g., as in ’s hydroxyimino derivatives) for enhanced bioactivity screening.
  • High-Throughput Screening (HTS):
    • Use automated liquid handlers to synthesize microgram-scale libraries. Validate purity via LC-MS before biological testing .

What analytical techniques are suitable for studying degradation pathways under oxidative stress?

Level: Advanced
Methodological Answer:

  • Accelerated Degradation Studies:
    • Expose the compound to H2O2\text{H}_2\text{O}_2 or UV light and analyze products via LC-MSn^\text{n}.
  • Radical Trapping:
    • Add radical scavengers (e.g., BHT) to reaction mixtures and compare degradation profiles.
  • EPR Spectroscopy:
    • Detect transient radical intermediates using spin-trapping agents (e.g., DMPO) .

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